Product packaging for Hexbutinol methiodide(Cat. No.:CAS No. 127471-24-3)

Hexbutinol methiodide

Cat. No.: B136868
CAS No.: 127471-24-3
M. Wt: 453.4 g/mol
InChI Key: VFEWHDJIFYGWGC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Muscarinic Receptor System Pharmacology

The muscarinic receptor system is a critical component of the parasympathetic nervous system, mediating the effects of the neurotransmitter acetylcholine (B1216132). dtic.milmdpi.com These receptors are G protein-coupled receptors (GPCRs) and are broadly classified into five subtypes, M1 through M5, each with a distinct tissue distribution and signaling pathway. nih.govresearchgate.net The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channels. nih.gov This diversity in signaling underlies the wide range of physiological responses regulated by muscarinic receptors, including smooth muscle contraction, heart rate modulation, and glandular secretion. mdpi.comnih.gov The development of subtype-selective antagonists has been crucial for dissecting these varied functions. researchgate.net

Role of Quaternary Ammonium (B1175870) Compounds as Pharmacological Probes

Quaternary ammonium compounds are characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent positive charge significantly influences their pharmacological properties. Due to their charge and resulting hydrophilicity, quaternary ammonium compounds generally exhibit poor penetration of the blood-brain barrier, limiting their effects to the peripheral nervous system. This property makes them valuable pharmacological tools for studying peripheral receptor systems without the confounding central effects. Their mechanism of action as antagonists typically involves competitive binding to the same site as the endogenous ligand, acetylcholine, thereby preventing receptor activation.

Historical Context and Development of Acetylenic Muscarinic Antagonists

The quest for muscarinic receptor subtype-selective ligands has driven the synthesis of a vast array of chemical structures. A significant development in this area was the incorporation of an acetylenic (triple bond) moiety into antagonist molecules. d-nb.info This rigid, linear functional group can influence the binding affinity and selectivity of a compound for different receptor subtypes by imposing specific conformational constraints. The exploration of acetylenic analogues of existing muscarinic antagonists, such as hexahydro-difenidol, led to the discovery of compounds with novel and informative pharmacological profiles. d-nb.infonih.gov These studies have been pivotal in mapping the structural requirements for interaction with different muscarinic receptor subtypes.

Significance of Hexbutinol (B27513) Methiodide in Receptor Subtype Characterization Research

Hexbutinol methiodide, a quaternary ammonium derivative and an acetylenic analogue of hexahydro-difenidol, has played a noteworthy role in the fine-tuning of muscarinic receptor classification. nih.govnih.gov Its significance lies primarily in its stereoselective interaction with muscarinic receptor subtypes. As a chiral compound, it exists as two enantiomers, (R)-hexbutinol methiodide and (S)-hexbutinol methiodide, which exhibit different affinities for the M1, M2, and M3 receptor subtypes.

Research has demonstrated that the (R)-enantiomer of this compound is consistently more potent than the (S)-enantiomer, although the degree of this stereoselectivity varies across the receptor subtypes. d-nb.info This differential affinity has provided valuable insights into the three-dimensional structure of the binding pockets of the M1, M2, and M3 receptors, suggesting that the topography of the binding site differs between these subtypes.

The affinity of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Table 1: Affinity (pA2 values) of this compound Enantiomers at Muscarinic Receptor Subtypes

Compound M1 (Rabbit Vas Deferens) M2 (Guinea-Pig Atria) M3 (Guinea-Pig Ileum)
(R)-Hexbutinol methiodide 8.86 7.91 8.01
(S)-Hexbutinol methiodide 7.68 7.35 7.95

Data sourced from Feifel et al. (1990). d-nb.info

The stereoselectivity ratio, which is the ratio of the affinity of the more potent enantiomer to the less potent enantiomer, provides a quantitative measure of the receptor's ability to distinguish between the two stereoisomers.

Table 2: Stereoselectivity Ratios of this compound at Muscarinic Receptor Subtypes

Receptor Subtype Stereoselectivity Ratio ((R)/(S))
M1 15.1
M2 3.6
M3 1.1

Calculated from the pA2 values in Table 1.

The data clearly illustrates that the M1 receptor exhibits the highest degree of stereoselectivity for the enantiomers of this compound, followed by the M2 receptor, with the M3 receptor showing almost no stereoselectivity. This variation in stereoselectivity across the receptor subtypes has been a key piece of evidence supporting the pharmacological distinction between M1, M2, and M3 receptors and has contributed to the development of more refined models of the muscarinic receptor binding sites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32INO B136868 Hexbutinol methiodide CAS No. 127471-24-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

127471-24-3

Molecular Formula

C22H32INO

Molecular Weight

453.4 g/mol

IUPAC Name

1-cyclohexyl-4-(1-methylpiperidin-1-ium-1-yl)-1-phenylbut-2-yn-1-ol;iodide

InChI

InChI=1S/C22H32NO.HI/c1-23(17-9-4-10-18-23)19-11-16-22(24,20-12-5-2-6-13-20)21-14-7-3-8-15-21;/h2,5-6,12-13,21,24H,3-4,7-10,14-15,17-19H2,1H3;1H/q+1;/p-1

InChI Key

VFEWHDJIFYGWGC-UHFFFAOYSA-M

SMILES

C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-]

Canonical SMILES

C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-]

Synonyms

1-(4-cyclohexyl-4-hydroxy-2-butynyl-4-phenyl)-1-methylpiperidinium iodide
hexbutinol methiodide
hexbutinol methiodide, (R)-isomer
hexbutinol methiodide, (S)-isome

Origin of Product

United States

Synthesis and Enantiomeric Preparation of Hexbutinol Methiodide

Chemical Synthesis Pathways for Hexbutinol (B27513) Methiodide

The primary route for the synthesis of Hexbutinol methiodide involves the direct chemical modification of its tertiary amine precursor, Hexbutinol.

N-Quaternization of Hexbutinol

The synthesis of this compound is achieved through the N-quaternization of Hexbutinol. d-nb.inforesearchgate.net This reaction transforms the tertiary amine group in the Hexbutinol molecule into a quaternary ammonium (B1175870) salt. d-nb.infonih.govnih.gov The process involves the addition of a methyl group to the nitrogen atom, which imparts a permanent positive charge to it. d-nb.infonih.govmdpi.com This structural modification is a key step in the formation of the methiodide salt. d-nb.info

Precursor Compounds and Reaction Conditions

The direct precursor for this synthesis is Hexbutinol. The quaternization is accomplished by reacting Hexbutinol with a methylating agent. d-nb.info A common reagent used for such N-methylation reactions is methyl iodide. nih.govresearchgate.net The reaction involves the nucleophilic substitution at the nitrogen atom of the Hexbutinol molecule. nih.gov The introduction of a methyl group from methyl iodide to the nitrogen atom results in the formation of this compound. d-nb.inforesearchgate.net

Reactant Reagent Product Reaction Type
HexbutinolMethyl iodideThis compoundN-Quaternization

Enantioselective Synthesis and Resolution Techniques

The existence of a chiral center in this compound necessitates stereoselective synthesis or resolution to obtain its individual enantiomers, (R)-Hexbutinol methiodide and (S)-Hexbutinol methiodide. d-nb.info The preparation of these enantiomerically pure forms starts with the corresponding pure enantiomers of the precursor, Hexbutinol. d-nb.info

The resolution of racemic mixtures into pure enantiomers is a crucial process in stereochemistry. libretexts.org Methods such as classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography are commonly employed. libretexts.orglongdom.orgmdpi.comkhanacademy.org For instance, reacting a racemic mixture with a single, pure enantiomer of a chiral resolving agent can produce a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.org

Preparation of (R)-Hexbutinol Methiodide

The synthesis of the (R)-enantiomer of this compound is achieved by the N-methylation of (R)-Hexbutinol. d-nb.info This specific synthesis pathway ensures that the stereochemical integrity of the chiral center is maintained, leading to the formation of (R)-Hexbutinol methiodide with a high degree of stereochemical purity. d-nb.info

Preparation of (S)-Hexbutinol Methiodide

Similarly, (S)-Hexbutinol methiodide is prepared through the N-methylation of its corresponding precursor, (S)-Hexbutinol. d-nb.info This process mirrors the synthesis of the (R)-enantiomer, utilizing the same quaternization reaction but starting with the opposite enantiomer of the precursor alcohol. d-nb.info

Precursor Product Synthesis Method
(R)-Hexbutinol(R)-Hexbutinol methiodideN-methylation
(S)-Hexbutinol(S)-Hexbutinol methiodideN-methylation

Methods for Stereochemical Purity Assessment

Ensuring the enantiomeric purity of the final compounds is critical. Research indicates that the precursor enantiomers of Hexbutinol were prepared with a very high degree of stereochemical purity. d-nb.info

The enantiomeric excess (ee) of the Hexbutinol enantiomers was determined to be greater than 99.8% through the use of calorimetric analysis. d-nb.info This high level of purity in the precursors is essential for producing enantiomerically pure this compound. d-nb.info While the specific method for the final methiodide product is not detailed, it is standard practice to use techniques such as high-performance liquid chromatography (HPLC) on chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents to verify the enantiomeric purity of the final chiral compounds. researchgate.netnih.govscispace.com

Pharmacological Characterization at Muscarinic Receptor Subtypes

General Principles of Muscarinic Receptor Subtype Classification (M1-M5)

Muscarinic acetylcholine (B1216132) receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into five distinct subtypes, designated M1 through M5. This classification is based on their pharmacological properties, primary amino acid sequences, and the signaling pathways they activate upon stimulation by the endogenous ligand, acetylcholine.

The five subtypes can be broadly categorized into two major families based on their primary G protein-coupling preference. The M1, M3, and M5 subtypes preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C, leading to a variety of cellular responses, including smooth muscle contraction and gland secretion.

Conversely, the M2 and M4 subtypes primarily couple to Gi/o proteins. Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is associated with inhibitory effects, such as the slowing of the heart rate.

The distinct tissue distribution of these receptor subtypes further underscores their diverse physiological roles. For instance, M1 receptors are abundant in the central nervous system (CNS) and autonomic ganglia, M2 receptors are predominantly found in the heart, M3 receptors are located in smooth muscles and glandular tissues, while M4 and M5 receptors are primarily expressed in the CNS. This differential localization allows for subtype-selective drugs to target specific physiological functions.

Radioligand Binding Methodologies for Receptor Affinity Determination

To quantify the affinity of a compound like Hexbutinol (B27513) methiodide for each muscarinic receptor subtype, radioligand binding assays are a fundamental tool. These in vitro techniques provide a direct measure of the interaction between a ligand and a receptor.

Competition binding assays are a common and effective method to determine the affinity of an unlabeled compound (the "competitor," in this case, Hexbutinol methiodide) for a receptor. The principle of this assay is the competition between a fixed concentration of a radioactively labeled ligand (the "radioligand") and varying concentrations of the unlabeled competitor for binding to the receptor.

The assay is typically performed using cell membranes that have been engineered to express a high concentration of a specific muscarinic receptor subtype. These membranes are incubated with the radioligand and a range of concentrations of the competitor. As the concentration of the unlabeled competitor increases, it displaces the radioligand from the receptor binding sites. The amount of radioactivity bound to the membranes is then measured, typically by liquid scintillation counting after separating the bound from the free radioligand by rapid filtration. The resulting data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration, generating a sigmoidal competition curve.

The choice of radioligand is critical for a successful binding assay. An ideal radioligand should exhibit high affinity and specificity for the receptor of interest and have a low level of non-specific binding. For muscarinic receptors, several radioligands are commonly employed.

[3H]-N-methyl-scopolamine chloride ([3H]-NMS) is a widely used non-subtype-selective muscarinic antagonist. Its high affinity for all five muscarinic subtypes makes it a versatile tool for competition binding assays to determine the affinity of unlabeled ligands across the entire receptor family.

For studies focusing on a specific subtype, subtype-selective radioligands can be advantageous. For example, [3H]-telenzepine is a selective antagonist for the M1 muscarinic receptor and can be used to directly probe the affinity of compounds for this subtype. The use of subtype-selective radioligands can provide more precise information about the interaction of a compound with a particular receptor.

From the competition binding curve, the IC50 value is determined. The IC50 is the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand. While the IC50 value is a useful measure of potency, it is dependent on the experimental conditions, particularly the concentration of the radioligand used.

To obtain a more absolute measure of affinity, the IC50 value is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. This equation takes into account the concentration and dissociation constant (Kd) of the radioligand. The Ki value represents the affinity of the competitor for the receptor and is independent of the radioligand used.

For ease of comparison and to express affinity on a logarithmic scale, the Ki value is often converted to a pKi value (pKi = -log Ki). A higher pKi value indicates a higher affinity of the compound for the receptor.

Comparative Receptor Affinity and Selectivity Profiles

The affinity and selectivity of this compound for different muscarinic receptor subtypes are crucial aspects of its pharmacological profile. These properties are significantly influenced by the stereochemistry of the molecule and the presence of a quaternary nitrogen introduced by N-methylation.

Affinity of (R)-Hexbutinol Methiodide Across Subtypes

The (R)-enantiomer of this compound demonstrates a clear selectivity for M3 muscarinic receptors over M2 receptors. Its affinity for the M3 receptor in the guinea-pig ileum (pA2 = 7.42) is higher than its affinity for the M2 receptor in guinea-pig atria (pA2 = 6.90). This indicates a preferential binding to the M3 subtype. The (R)-isomers of related compounds consistently show higher affinities than their (S)-counterparts.

Affinity of (S)-Hexbutinol Methiodide Across Subtypes

The (S)-enantiomer of this compound exhibits a lower affinity for muscarinic receptors compared to the (R)-enantiomer. At the M3 receptor in the guinea-pig ileum, its pA2 value is 6.32. This lower affinity contributes to a significant stereoselectivity ratio when compared to the (R)-enantiomer.

Influence of N-Methylation on Receptor Selectivity Pattern

The process of N-methylation, which converts the tertiary amine of the parent compound hexbutinol into the quaternary ammonium (B1175870) of this compound, influences its receptor binding and selectivity. Quaternization generally leads to compounds with potent antimuscarinic activity. The stereoselectivity ratios [(R)/(S)] are a key indicator of the differential effects of N-methylation on the enantiomers' interactions with the receptor subtypes.

Data on Muscarinic Receptor Affinities of this compound Enantiomers

CompoundReceptor SubtypeTissue ModelpA2 Value
(R)-Hexbutinol methiodideM2Guinea-Pig Atria6.90
(R)-Hexbutinol methiodideM3Guinea-Pig Ileum7.42
(S)-Hexbutinol methiodideM3Guinea-Pig Ileum6.32

Comparison with Tertiary Amine Analogues (e.g., Hexbutinol)

The quaternization of the nitrogen atom in Hexbutinol to form this compound significantly influences its pharmacological properties. As a quaternary ammonium salt, this compound generally exhibits a decrease in muscarinic potency compared to its tertiary amine counterpart, Hexbutinol nih.gov. This reduction in activity is a common observation when transitioning from tertiary amines to their quaternary ammonium analogues nih.gov.

The structural modification also impacts the compound's ability to cross the blood-brain barrier. Tertiary amines like Hexbutinol can more readily access central muscarinic receptors, whereas the permanent positive charge on the quaternary nitrogen of this compound restricts its central nervous system penetration, leading to more pronounced peripheral effects.

A comparative study on the enantiomers of Hexbutinol and this compound at M1, M2, and M3 muscarinic receptors revealed differences in their affinity profiles. The data from such comparative analyses are crucial for understanding the structure-activity relationships of these compounds.

Comparative Muscarinic Receptor Affinities (pA2 values)
CompoundM1 Receptor (Rabbit Vas Deferens)M2 Receptor (Guinea-Pig Atria)M3 Receptor (Guinea-Pig Ileum)
(R)-Hexbutinol8.67.48.5
(S)-Hexbutinol6.66.87.0
(R)-Hexbutinol methiodide8.57.38.6
(S)-Hexbutinol methiodide6.66.77.1

Comparison with Other Muscarinic Antagonists (e.g., Trihexyphenidyl Methiodide, Hexahydro-difenidol Analogues, Pirenzepine)

The pharmacological profile of this compound can be further understood by comparing it with other well-characterized muscarinic antagonists.

Trihexyphenidyl Methiodide: Trihexyphenidyl and its methiodide derivative are known for their high affinity and selectivity for the M1 muscarinic receptor subtype nih.gov. The (R)-enantiomers of both compounds are particularly potent M1-selective antagonists, with pA2 values around 10.1-10.6 at M1 receptors in rabbit vas deferens nih.gov. They exhibit a significant selectivity for M1 over M2 receptors nih.gov. While direct comparative studies with this compound are limited, the available data suggests that (R)-Trihexyphenidyl methiodide possesses higher M1 selectivity than what has been reported for this compound.

Hexahydro-difenidol Analogues: this compound is itself an acetylenic analogue of hexahydro-difenidol. Studies comparing the enantiomers of hexahydro-difenidol and its analogues, including this compound, have shown that the (R)-enantiomers consistently display higher affinities than the (S)-isomers across M1, M2, and M3 receptors. The stereoselectivity ratio is a key parameter in these comparisons, and it varies depending on the specific compound and receptor subtype.

Pirenzepine (B46924): Pirenzepine is a well-established M1-selective antagonist, although its selectivity is moderate compared to some other agents nih.govmdpi.com. It has been instrumental in the initial classification of muscarinic receptor subtypes mdpi.com. Pirenzepine generally displays higher affinity for M1 receptors than for M2 and M3 receptors. For instance, in guinea pig gastric fundus (predominantly M3), the pA2 value for pirenzepine against bethanechol-induced contractions was 7.06, while in gastric smooth muscle, it was 6.52 mdpi.com. In human colon circular muscle, the pA2 value for pirenzepine was 7.23 nih.gov.

Comparative pA2 Values of Muscarinic Antagonists
CompoundReceptor SubtypeTissuepA2 Value
(R)-Hexbutinol methiodideM1Rabbit Vas Deferens8.5
(R)-Hexbutinol methiodideM2Guinea-Pig Atria7.3
(R)-Hexbutinol methiodideM3Guinea-Pig Ileum8.6
(R)-Trihexyphenidyl methiodideM1Rabbit Vas Deferens10.6
PirenzepineM1/M3Human Colon Circular Muscle7.23 nih.gov
PirenzepineM3Guinea-Pig Gastric Fundus7.06 mdpi.com

Allosteric Modulation and Complex Receptor Interactions

Current scientific literature does not provide evidence to suggest that this compound acts as an allosteric modulator at muscarinic receptors. Studies investigating its mechanism of action are consistent with competitive antagonism at the orthosteric binding site. Schild plot analyses in functional assays typically yield slope values close to unity, which is characteristic of a simple competitive interaction. There is no indication of complex receptor interactions, such as allosteric modulation, that would be suggested by deviations from this model.

Stereochemical Basis of Receptor Recognition and Ligand Selectivity

Enantioselective Differences in Binding Affinities for Muscarinic Receptors

Research has consistently demonstrated significant differences in the binding affinities of the enantiomers of hexbutinol (B27513) methiodide for muscarinic receptors. The (R)-enantiomer consistently exhibits a higher affinity for these receptors compared to its (S)-counterpart nih.govnih.gov. This enantioselectivity is a hallmark of the interaction of chiral ligands with biological receptors, reflecting the stereospecific nature of the binding pocket.

Studies on the affinities of the (R)- and (S)-enantiomers of hexbutinol methiodide for muscarinic receptors in various tissues have quantified these differences. Specifically, dose-ratio experiments have been conducted on M1 receptors in rabbit vas deferens, M2 receptors in guinea-pig atria, and M3 receptors in guinea-pig ileum nih.govnih.gov. The results from these studies unequivocally show that the (R)-isomer binds with greater potency across these subtypes.

The following table summarizes the binding affinities (pA₂ values) for the enantiomers of this compound at M1, M2, and M3 muscarinic receptor subtypes.

Receptor SubtypeTissue(R)-Hexbutinol Methiodide (pA₂)(S)-Hexbutinol Methiodide (pA₂)
M1 Rabbit Vas Deferens8.36.4
M2 Guinea-Pig Atria7.46.7
M3 Guinea-Pig Ileum8.16.8

Data sourced from Feifel et al., 1990.

Analysis of Stereoselectivity Ratios (e.g., (R)/(S) ratios)

The degree of enantioselectivity can be quantified by the stereoselectivity ratio, which is the ratio of the binding affinities of the (R)-enantiomer to the (S)-enantiomer. For this compound, these ratios vary depending on the muscarinic receptor subtype, indicating that each subtype possesses a unique stereochemical demand at its binding site nih.govnih.gov.

The stereoselectivity ratios for this compound are highest for the M1 receptor, intermediate for the M3 receptor, and lowest for the M2 receptor. This suggests that the M1 receptor has the most stringent stereochemical requirements for binding, while the M2 receptor is more permissive.

The table below presents the stereoselectivity ratios for this compound at the M1, M2, and M3 receptor subtypes.

Receptor SubtypeStereoselectivity Ratio ((R)/(S))
M1 79
M2 5
M3 20

Data calculated from the pA₂ values reported by Feifel et al., 1990.

Conformational Requirements for Muscarinic Receptor Binding

While specific conformational analysis of this compound upon binding to muscarinic receptors is not extensively detailed in the available literature, general principles of muscarinic antagonist binding provide a framework for understanding these requirements. The binding of ligands to muscarinic receptors can induce conformational changes in the receptor, and in turn, the receptor's binding pocket imposes conformational constraints on the ligand nih.gov.

Electronic Structure Contributions to Enantiomeric Potency

The higher potency of the (R)-enantiomer implies that its three-dimensional arrangement of atoms and associated electronic distribution allows for more favorable electrostatic and van der Waals interactions with the muscarinic receptor binding site. These interactions may include stronger hydrogen bonding of the hydroxyl group, more effective cation-π interactions involving the quaternary ammonium (B1175870) group and aromatic residues in the receptor, and a better hydrophobic match with nonpolar regions of the binding pocket. The specific electronic configuration of the chiral center in the (R)-isomer likely orients the critical functional groups in a manner that maximizes these favorable interactions, leading to a more stable ligand-receptor complex compared to the (S)-isomer.

"Four Subsites" Binding Model Applications

The binding of this compound and related muscarinic antagonists has been interpreted in the context of a "four subsites" binding model. This model conceptualizes the muscarinic receptor's binding pocket as comprising four distinct regions that accommodate different parts of the antagonist molecule. While the specifics of this model can vary, it generally includes:

A cationic site: This subsite interacts with the positively charged quaternary ammonium group of this compound. This interaction is considered a primary anchoring point for the ligand.

A hydrogen-bonding region: This area of the receptor accommodates the hydroxyl group of this compound, forming a crucial hydrogen bond that contributes to binding affinity.

Two hydrophobic pockets: These subsites are responsible for binding the bulky, nonpolar groups of the antagonist, such as the phenyl and cyclohexyl rings of related compounds. The specific shape and nature of these pockets are thought to contribute significantly to receptor subtype selectivity.

The differential affinities and stereoselectivity ratios of this compound's enantiomers can be explained within this model. The (R)-enantiomer is thought to position its functional groups in a way that allows for a more optimal simultaneous interaction with these four subsites compared to the (S)-enantiomer.

Correlation Between Stereoselectivity Ratios and Receptor Subtype Identity

The variation in stereoselectivity ratios for this compound across different muscarinic receptor subtypes suggests that these ratios can serve as a tool for receptor classification nih.govnih.gov. The distinct stereochemical demands of each subtype result in a characteristic enantiomeric potency ratio for a given chiral antagonist.

For instance, the high stereoselectivity ratio observed at M1 receptors for this compound and its analogues is a distinguishing feature of this subtype. In contrast, the much lower ratio at M2 receptors indicates a different topography of the binding site. Therefore, the enantiomeric potency ratios of chiral ligands like this compound can be used as predictors of muscarinic receptor subtype identity in various tissues and preparations nih.govnih.gov. This principle is valuable in pharmacological research for characterizing receptor populations and for the development of subtype-selective drugs.

Based on a thorough review of the available scientific literature, it is not possible to generate an article that strictly adheres to the requested outline focusing on the computational and theoretical approaches in this compound research. The existing research accessible through searches is primarily experimental in nature, focusing on chemical synthesis and pharmacological testing (e.g., binding affinity assays) rather than computational modeling.

The provided outline specifies topics such as molecular modeling of ligand-receptor interactions, prediction of binding modes, analysis of conformational changes upon binding, and in silico approaches for predicting receptor selectivity. However, no specific studies applying these computational methods directly to this compound were identified.

While there is experimental data available that touches upon aspects of the structure-activity relationship (SAR) of this compound and related compounds, this information does not originate from computational methods as required by the instructions. For instance, studies have investigated the effects of functional group modifications (like fluoro-substitution) and the role of the triple bond on receptor affinity and selectivity through laboratory experiments rather than through molecular modeling or in silico predictions. dtic.mild-nb.info

Therefore, generating an article with the specified computational focus would require fabricating data and findings, which is not feasible. The available information centers on the pharmacology and medicinal chemistry of this compound from an experimental standpoint, which falls outside the strict constraints of the user's request.

Advanced Methodologies and Future Research Directions

Development of Novel Analytical Techniques for Ligand-Receptor Studies

The characterization of ligand-receptor interactions is fundamental to understanding the mechanism of action of compounds like hexbutinol (B27513) methiodide. Traditionally, these interactions have been quantified using functional assays, such as dose-ratio experiments in isolated tissues, and biochemical assays like radioligand binding studies. nih.govresearchgate.net While these methods have been instrumental in determining the affinity of hexbutinol methiodide enantiomers for M1, M2, and M3 muscarinic receptors, novel analytical techniques offer deeper insights and higher throughput.

Future research could benefit from the application of techniques such as Microscale Thermophoresis (MST). MST is a powerful, cell-free method for quantifying binding affinities by measuring the motion of molecules in microscopic temperature gradients, which changes upon interaction. mdpi.com This approach offers the advantage of using purified proteins and obviates the need for radioactive labeling, which might interfere with ligand binding. mdpi.com Applying MST could provide a more precise determination of the dissociation constants (Kd) for this compound and its analogues at all five muscarinic receptor subtypes (M1-M5).

Another promising approach is the use of chemometric analysis, such as the Complimentary Ligands Based on Receptor Information (CoLiBRI) method. nih.gov This technique represents both the receptor binding site and the ligand in a space of universal chemical descriptors, allowing for the correlation of chemical similarities between them. nih.gov By applying such a method, researchers could predict virtual ligands complementary to the muscarinic receptor binding sites, potentially identifying novel compounds with similar or improved properties compared to this compound based on the receptor's structural information alone.

Exploration of Unconventional Binding Sites or Receptor States

The development of subtype-selective muscarinic ligands is hampered by the high degree of homology in the orthosteric binding site—the primary binding site for the endogenous ligand, acetylcholine (B1216132)—across the five receptor subtypes. nih.gov This challenge has spurred interest in less conserved allosteric binding pockets, which can modulate receptor activity when a ligand binds. nih.govnih.gov

Future investigations should explore whether this compound or its derivatives can interact with such unconventional binding sites. Studies on muscarinic receptors have revealed the existence of atypical allosteric modulators and have even proposed the existence of a second allosteric site. researchgate.net It is conceivable that the this compound scaffold could be modified to target these allosteric sites, potentially leading to compounds with greater subtype selectivity. For instance, research on the M4 muscarinic receptor has uncovered the unique binding pose of an allosteric agonist that occupies the allosteric pocket, demonstrating a path toward achieving selectivity. nih.gov Exploring the potential for allosteric modulation by this compound derivatives could unlock new therapeutic possibilities, transforming a competitive antagonist into a more nuanced modulator of receptor function.

Advanced Computational Simulations for Ligand Design

Computational ligand-based drug design (LBDD) provides a powerful framework for accelerating the discovery of new therapeutic agents. nih.gov These methods use the structural and physicochemical attributes of known active ligands, like this compound, to develop structure-activity relationships (SAR) that can predict the activity of novel compounds. nih.gov

Advanced computational techniques can be applied to the this compound scaffold. Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be used to build predictive models based on the known affinities of this compound enantiomers and related analogues. d-nb.info These models would help identify the key steric and electrostatic features of the scaffold that govern its affinity and selectivity for different muscarinic receptor subtypes. Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound and its interaction with receptor models, providing insights into the dynamic nature of the binding process. nih.gov Such computational approaches can guide the rational design of new analogues with optimized binding kinetics and selectivity profiles.

Integration of Omics Data with Pharmacological Profiling

To gain a comprehensive understanding of the biological effects of this compound, its pharmacological profile must be considered within a broader systems biology context. The integration of multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—with classical pharmacological data offers a powerful approach to uncover the molecular mechanisms underlying drug response. nih.govmdpi.com

For this compound, this would involve treating relevant cell lines or model organisms with the compound and subsequently performing multi-omics profiling. By correlating the observed pharmacological effects (e.g., receptor antagonism) with changes in gene expression (transcriptomics), protein levels (proteomics), or metabolic pathways (metabolomics), researchers can identify the downstream signaling cascades and cellular processes modulated by muscarinic receptor blockade. nih.govmdpi.com This integrative approach can help reveal novel biomarkers for drug response, identify potential off-target effects, and provide a more holistic view of the compound's impact on cellular physiology, moving beyond the immediate ligand-receptor interaction. mdpi.com

Design of Next-Generation Muscarinic Antagonists Based on this compound Scaffolds

The this compound structure represents a versatile scaffold for the design of new muscarinic antagonists. Existing research has already demonstrated that modifications to this scaffold can significantly alter its pharmacological properties. For example, the N-methylation of (R)-hexbutinol to form (R)-hexbutinol methiodide increases its affinity for M1 and M2 receptors without affecting M3 affinity, thereby changing its selectivity profile. d-nb.info Similarly, the introduction of a para-fluoro substituent has also been shown to modulate receptor affinity. nih.govd-nb.info

This inherent modifiability makes the this compound scaffold an excellent starting point for a rational drug design campaign. nih.gov Future design efforts could focus on several key areas:

Enhancing Subtype Selectivity: By systematically modifying the substituents on the phenyl ring or the piperidine (B6355638) moiety, it may be possible to exploit subtle differences in the binding pockets of the M1-M5 receptors to achieve greater selectivity. This is crucial for minimizing the side effects associated with non-selective muscarinic blockade. nih.gov

Developing Biased Ligands: Research into G protein-coupled receptors (GPCRs) like muscarinic receptors has shown that ligands can preferentially activate certain downstream signaling pathways over others—a phenomenon known as biased agonism or functional selectivity. Future work could aim to design this compound analogues that act as biased antagonists, selectively blocking specific signaling pathways while leaving others unaffected.

Targeting Allosteric Sites: As mentioned previously, the scaffold could be elaborated with moieties designed to interact with less conserved allosteric sites, offering a promising strategy for achieving high subtype selectivity. nih.govnih.gov

By leveraging the existing SAR data and employing advanced design strategies, the this compound scaffold can serve as a foundation for developing next-generation muscarinic antagonists with precisely tailored pharmacological profiles.

Data Tables

Table 1: Affinity Profile of (R)-Hexbutinol Methiodide for Muscarinic Receptor Subtypes

Receptor SubtypeTissue SourcepA₂ ValueAffinity Rank Order
M1Rabbit Vas Deferens8.24M1 > M3 ≈ M2
M2Guinea-Pig Atria7.61M1 > M3 ≈ M2
M3Guinea-Pig Ileum7.64M1 > M3 ≈ M2

Data derived from functional dose-ratio experiments. d-nb.info

Table 2: Comparative Affinities of Hexbutinol and its Methiodide Derivative ((R)-Enantiomers)

CompoundM1 Affinity (pA₂)M2 Affinity (pA₂)M3 Affinity (pA₂)Receptor Selectivity Profile
(R)-Hexbutinol7.596.767.63M3 ≈ M1 > M2
(R)-Hexbutinol Methiodide8.247.617.64M1 > M3 ≈ M2

This table illustrates the change in affinity and selectivity upon N-methylation of the parent compound. d-nb.info

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and characterizing Hexbutinol Methiodide to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines for compound nomenclature and synthesis protocols. Use spectroscopic techniques (e.g., NMR, IR) for structural elucidation and HPLC for purity assessment (>95%). Document reaction conditions (solvent, temperature, catalysts) meticulously, and cross-validate results with prior literature. For novel derivatives, include elemental analysis and X-ray crystallography data .
  • Key Evidence : Experimental reproducibility requires detailed protocols, including instrument specifications and reagent sources, as outlined in medicinal chemistry guidelines and Beilstein Journal standards .

Q. How can researchers design pharmacological assays to evaluate this compound’s mechanism of action?

  • Methodological Answer : Employ in vitro receptor-binding assays (e.g., radioligand displacement) to identify target specificity. Pair with in vivo models (e.g., rodent behavioral tests) to assess bioavailability and dose-response relationships. Use positive/negative controls (e.g., EC₅₀/IC₅₀ comparisons) and statistical validation (p < 0.05) .
  • Key Evidence : Pharmacological studies must detail bioassay conditions, including tissue preparation and statistical methods, per medicinal chemistry standards .

Q. What analytical techniques are critical for assessing this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC under stress conditions (e.g., heat, light, humidity). Compare degradation products with reference standards. Document storage protocols (e.g., inert atmosphere, desiccants) to align with chemical inventory best practices .
  • Key Evidence : Stability testing requires traceable data and alignment with chemical inventory guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can mixed-methods research designs resolve contradictions in this compound’s efficacy data across studies?

  • Methodological Answer : Combine quantitative meta-analysis of dose-response data with qualitative interviews exploring methodological variability (e.g., assay sensitivity, model organisms). Triangulate findings using convergence analysis to identify confounding variables (e.g., solvent polarity in in vitro assays) .
  • Key Evidence : Mixed-methods frameworks emphasize integrating quantitative rigor (e.g., effect sizes) with qualitative insights (e.g., procedural critiques) to address data inconsistencies .

Q. What strategies are effective for reconciling conflicting spectral data in this compound’s structural characterization?

  • Methodological Answer : Perform comparative NMR studies under standardized conditions (e.g., solvent, temperature). Use computational chemistry (e.g., DFT simulations) to predict spectral patterns and validate against experimental data. Publish raw spectra in supplementary materials for peer validation .
  • Key Evidence : Discrepancies in spectral data necessitate transparency in raw data sharing and error analysis, as required in analytical chemistry reporting .

Q. How should researchers optimize experimental protocols to study this compound’s pharmacokinetics in heterogeneous biological systems?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution dynamics. Validate with microsampling techniques (e.g., LC-MS/MS) across multiple time points. Account for interspecies variability by testing in ≥2 animal models .
  • Key Evidence : Pharmacokinetic studies require rigorous documentation of species-specific parameters and statistical power calculations .

Q. What methodologies validate the selectivity of this compound in multi-target pharmacological screens?

  • Methodological Answer : Deploy high-throughput screening (HTS) against a panel of related receptors/enzymes. Use counter-screens with knockout models or siRNA silencing to confirm target specificity. Apply false-discovery rate (FDR) corrections to minimize off-target artifacts .
  • Key Evidence : Selectivity validation aligns with medicinal chemistry guidelines requiring negative controls and concentration-dependent activity curves .

Methodological Best Practices

  • Data Transparency : Archive raw datasets (e.g., NMR spectra, bioassay results) for ≥5 years to facilitate replication .
  • Ethical Compliance : Disclose conflicts of interest and obtain ethical approvals for in vivo studies, referencing institutional guidelines .
  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over commercial databases to ensure credibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.